molecular formula C7H8FO2P B14755610 Methyl phenylphosphonofluoridate CAS No. 650-99-7

Methyl phenylphosphonofluoridate

Cat. No.: B14755610
CAS No.: 650-99-7
M. Wt: 174.11 g/mol
InChI Key: KETXPQFIZLMLKS-UHFFFAOYSA-N
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Description

Methyl phenylphosphonofluoridate is an organophosphorus compound with the molecular formula C7H8FO2P. It is known for its use in various chemical reactions and has significant applications in scientific research. The compound is characterized by the presence of a phosphorus atom bonded to a fluorine atom, a phenyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenylphosphonofluoridate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methanol and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. This ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl phenylphosphonofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenylphosphonic acid and methanol.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Hydrolysis Products: Phenylphosphonic acid and methanol are the primary products of hydrolysis.

Scientific Research Applications

Methyl phenylphosphonofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in experimental settings.

    Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl phenylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phenylphosphonate
  • Dimethyl phenylphosphonate
  • Phenylphosphonic dichloride

Uniqueness

Methyl phenylphosphonofluoridate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

650-99-7

Molecular Formula

C7H8FO2P

Molecular Weight

174.11 g/mol

IUPAC Name

[fluoro(methoxy)phosphoryl]benzene

InChI

InChI=1S/C7H8FO2P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

KETXPQFIZLMLKS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1)F

Origin of Product

United States

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